Beta-Amyloid (13-40) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. This specific fragment, known as Aβ(13-40), is part of a larger family of beta-amyloid peptides, which include Aβ(1-40) and Aβ(1-42). These peptides are formed through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The aggregation of these peptides into fibrils is a hallmark of Alzheimer's disease pathology, leading to neurotoxicity and cognitive decline.
Beta-Amyloid peptides originate from the amyloid precursor protein, which is expressed in various tissues, including the brain. The cleavage of this protein by secretases results in the release of different beta-amyloid fragments, with Aβ(13-40) being one of the less studied variants compared to Aβ(1-40) and Aβ(1-42).
Beta-Amyloid (13-40) is classified as a neurotoxic peptide involved in neurodegenerative diseases, particularly Alzheimer's disease. It falls under the category of amyloidogenic peptides due to its propensity to aggregate and form insoluble fibrils.
The synthesis of Beta-Amyloid (13-40) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support.
Technical Details:
Beta-Amyloid (13-40) consists of 28 amino acids, starting from the 13th position of the full-length amyloid precursor protein sequence. Its sequence includes hydrophobic residues that contribute to its aggregation properties.
Data:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing its propensity to form beta-sheet structures that are characteristic of amyloid fibrils.
The synthesis of Beta-Amyloid (13-40) involves several key chemical reactions:
Technical Details:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used during synthesis.
Beta-Amyloid (13-40) exerts its effects primarily through aggregation into oligomers and fibrils, which are toxic to neurons. The mechanism involves:
Data:
Studies have shown that even low concentrations of oligomeric forms can lead to significant neuronal damage.
Relevant Data or Analyses:
Analytical techniques such as dynamic light scattering can be used to study aggregation behavior and determine particle size distribution in solution.
Beta-Amyloid (13-40) is primarily used in research related to Alzheimer's disease:
Amyloid precursor protein (APP) undergoes sequential proteolytic cleavage by β-secretase (BACE1) and γ-secretase to generate amyloid-beta (Aβ) peptides. While full-length Aβ isoforms (e.g., Aβ42, Aβ40) are well-studied, N-terminally truncated fragments like Aβ(13-40) arise from alternative processing pathways. BACE1 initially cleaves APP at the β-site (Asp1) or β'-site (Glu11), producing soluble APPβ and membrane-bound C-terminal fragments (C99 or C89). Subsequent γ-secretase cleavage of these fragments yields Aβ peptides of varying lengths, including Aβ(13-40) [1] [6].
γ-Secretase exhibits "endopeptidase-like" processivity, cleaving APP C-terminal fragments at multiple sites within the transmembrane domain. This results in Aβ isoforms with C-termini ending at residues 40, 42, or 43. Aβ(13-40) specifically arises when γ-secretase cleaves C89 (generated from β'-site cleavage) at residue 40. The presenilin-1 (PSEN1) subunit of γ-secretase governs cleavage precision, with mutations altering the Aβ(13-40)/Aβ(1-40) ratio [6] [9].
Structural Determinants of Aβ(13-40) Aggregation Dynamics
Aβ(13-40) lacks the N-terminal hydrophilic domain (residues 1–12) of full-length Aβ, which reduces its solubility and alters aggregation kinetics:
Table 1: Proteolytic Cleavage Products Leading to Aβ(13-40)
Secretase | Cleavage Site | Product | Role in Aβ(13-40) Generation |
---|---|---|---|
BACE1 | Glu11 (β'-site) | C89 fragment | Direct precursor to Aβ(13-40) |
γ-Secretase | Val40 | Aβ(13-40) | Final truncation step |
α-Secretase | Lys16-Leu17 | P3 peptide | Prevents Aβ(13-40) formation |
Comparative Stability of Aβ(13-40) Oligomers vs. Full-Length Aβ42/40
Aβ(13-40) forms stable oligomers distinct from those of full-length Aβ:
Membrane Interaction Mechanisms and Synaptic Dysregulation
Aβ(13-40) disrupts synaptic function through lipid-dependent mechanisms:
Table 2: Biophysical Properties of Aβ Oligomers
Property | Aβ(13-40) | Aβ(1-42) | Biological Consequence |
---|---|---|---|
Hydrodynamic diameter | 8.2 nm | 6.7 nm | Enhanced diffusion barriers |
Critical micelle conc. | 48 μM | 12 μM | Reduced cellular clearance |
Membrane conductance | +220 pS | +450 pS | Reduced ionic leakage |
Half-life in CSF | 18.2 h | 8.7 h | Prolonged synaptic exposure |
Aβ(13-40) promotes tau pathology through direct and indirect mechanisms:
Table 3: Aβ(13-40)-Dependent Pathways in Tau Pathology
Mechanism | Key Effectors | Tau Pathology Outcome |
---|---|---|
Kinase signaling cascade | Fyn, GSK-3β, CDK5 | Hyperphosphorylation at AT8 sites |
Template-assisted nucleation | PHF6 motif binding | Cross-β fibril co-assembly |
Axonal transport disruption | Kinesin-1 impairment | Somatic tau accumulation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3